An In-Depth Technical Guide to the Physicochemical Properties of Dodecyltrimethylammonium Chloride (DTAC)
An In-Depth Technical Guide to the Physicochemical Properties of Dodecyltrimethylammonium Chloride (DTAC)
This guide provides a comprehensive exploration of the essential physicochemical properties of Dodecyltrimethylammonium chloride (DTAC), a cationic quaternary ammonium surfactant. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind these properties and their relevance in practical applications. We will delve into the molecular characteristics, solution behavior, and thermodynamic principles that govern DTAC's function, providing both foundational knowledge and actionable experimental protocols.
Section 1: Core Molecular and Physical Profile
Dodecyltrimethylammonium chloride, with the CAS Number 112-00-5, is an amphiphilic molecule consisting of a 12-carbon hydrophobic alkyl chain (dodecyl) and a positively charged quaternary ammonium head group.[1][2] This structure is fundamental to its behavior as a surfactant. The chloride ion serves as the counter-ion to the cationic head group.
The primary physical and molecular properties of DTAC are summarized below. These constants are the bedrock for any experimental design or formulation development involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₄ClN | [1][3] |
| Molecular Weight | 263.89 g/mol | [1][2][3] |
| CAS Number | 112-00-5 | [1][4] |
| Appearance | White to light yellow powder or solid; may also be a colorless to pale yellow liquid/colloid.[2][3][5][6][7] | [2][3][5][6][7] |
| Melting Point | 37 °C; 246 °C (decomposes) | [8][9];[3] |
| Solubility | Soluble in water, ethanol, acetone, and chloroform. Insoluble in ether and benzene.[4][5][6][8][10] | [4][5][6][8][10] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[2][11] | [2][11] |
DTAC's appearance as a powder or liquid depends on its purity and formulation. Its high solubility in water is a direct result of the ionic, hydrophilic quaternary ammonium head group, which readily interacts with polar water molecules.[10] This solubility is, however, temperature-dependent and intrinsically linked to the phenomena of micellization.
Section 2: Supramolecular Behavior in Aqueous Media
The utility of DTAC stems from its ability to self-assemble in solution, a behavior driven by the thermodynamics of its amphiphilic structure. This section explores the critical parameters that define its action as a surfactant.
When DTAC is dissolved in an aqueous solvent, the hydrophobic dodecyl tails disrupt the hydrogen-bonding network of water, an energetically unfavorable state. To minimize this disruption, the DTAC monomers spontaneously aggregate once a certain concentration is reached. They form supramolecular structures called micelles, where the hydrophobic tails are sequestered in a core, shielded from the water, while the hydrophilic cationic heads form a charged outer corona that interacts with the solvent. This process is central to DTAC's function in emulsification, solubilization, and detergency.
The Critical Micelle Concentration (CMC) is the concentration threshold above which micelle formation begins. It is one of the most important characteristics of a surfactant. Below the CMC, DTAC exists primarily as monomers, and properties of the solution, such as surface tension and conductivity, change in proportion to the concentration. Above the CMC, these properties exhibit a distinct change in their concentration dependence as the added monomers aggregate into micelles.[12]
| Condition | CMC Value (mM) | Source(s) |
| In pure water (298.15 K / 25 °C) | ~20-22 mM | [13] |
| Temperature Dependence | U-shaped, minimum around 306 K (33 °C) | [14] |
Factors Influencing CMC:
-
Temperature : For ionic surfactants like DTAC, the CMC typically shows a U-shaped dependence on temperature.[14][15] Initially, increasing temperature disrupts the structured water around the hydrophobic tails, favoring micellization and lowering the CMC. Beyond a certain temperature (T*), increased thermal motion of the monomers disfavors aggregation, causing the CMC to rise again.[14]
-
Electrolytes : The addition of salts like NaCl significantly lowers the CMC of DTAC.[16] The added counter-ions (Cl⁻) screen the electrostatic repulsion between the positively charged head groups on the micelle surface, reducing the energetic barrier to aggregation and promoting micelle formation at lower concentrations.[12][16]
The formation of micelles is a spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic).[14][16] For DTAC, this process is predominantly entropy-driven (ΔS°mic > 0).[14][16] The large positive entropy change arises not from the ordering of monomers into micelles, but from the release of highly ordered water molecules that were surrounding the hydrophobic chains of the individual monomers. This "hydrophobic effect" is the primary driving force for self-assembly. The enthalpy of micellization (ΔH°mic) is temperature-dependent, often transitioning from endothermic at lower temperatures to exothermic at higher temperatures.[14][16]
As a surfactant, DTAC is surface-active, meaning it preferentially adsorbs at interfaces (e.g., air-water). This adsorption lowers the surface tension of the water. For a 0.1% aqueous solution of DTAC, the surface tension is approximately 33 dynes/cm.[17]
The Krafft temperature (TK) is another critical parameter, defined as the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration.[18][19][20] Below the Krafft point, the solubility of DTAC is lower than the concentration required to form micelles. In this state, the surfactant exists as hydrated crystals and is largely ineffective.[18][19] Only above the Krafft temperature can a sufficient concentration of monomers be achieved for micellization to occur, leading to a sharp increase in the apparent solubility of the compound.
Section 3: Standardized Protocols for Property Determination
The trustworthiness of experimental data relies on robust and validated methodologies. This section provides self-validating protocols for determining the key physicochemical parameters of DTAC.
This method is highly effective for ionic surfactants like DTAC because micelle formation directly impacts the solution's ability to conduct electricity.
Causality & Principle : Below the CMC, conductivity increases linearly with DTAC concentration as more charge-carrying monomers (C₁₂H₂₅N(CH₃)₃⁺) and counter-ions (Cl⁻) are added. Above the CMC, newly added monomers form micelles. These micelles are large, have lower mobility than free monomers, and bind a fraction of the counter-ions. This results in a slower rate of conductivity increase, producing a distinct break in the conductivity vs. concentration plot. The intersection of the two linear segments corresponds to the CMC.[12]
Methodology :
-
Solution Preparation : Prepare a concentrated stock solution of DTAC (e.g., 100 mM) in high-purity, deionized water. Create a series of dilutions from this stock, ensuring the concentration range brackets the expected CMC (~20 mM).
-
Temperature Control : Place all solutions in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C) throughout the experiment. Equilibration is critical.
-
Conductivity Measurement : Using a calibrated conductivity meter, measure the specific conductivity of each solution, starting from the most dilute and progressing to the most concentrated. Rinse the probe with the next solution to be measured before recording the value.
-
Data Analysis : Plot specific conductivity (κ) as a function of DTAC concentration (C). Fit two separate linear regression lines to the data points below and above the inflection point. The concentration at which these two lines intersect is the determined CMC.
This method directly measures the surface activity of the surfactant.
Causality & Principle : As DTAC monomers are added to water, they migrate to the air-water interface, reducing the surface tension. This continues until the interface becomes saturated with monomers. At this point, any further addition of DTAC results in the formation of micelles within the bulk solution, and the surface tension remains relatively constant. The concentration at which this plateau begins is the CMC.[14][21]
Methodology :
-
Solution Preparation : As in conductometry, prepare a stock solution and a series of dilutions across the expected CMC.
-
Temperature Control : Use a tensiometer with a temperature-controlled sample stage to ensure all measurements are performed at a constant, recorded temperature.
-
Surface Tension Measurement : Measure the surface tension of each solution using a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method. Thoroughly clean the ring or plate (typically by flaming for platinum) between each measurement to prevent cross-contamination.
-
Data Analysis : Plot surface tension (γ) as a function of the logarithm of the DTAC concentration (log C). The plot will show a sharp decrease followed by a plateau. The CMC is determined from the concentration at the intersection point of the two linear portions of this curve.[14]
Section 4: Relevance and Applications in Scientific Research
The physicochemical properties of DTAC directly inform its use in various high-stakes research and development applications.
-
Drug Formulation and Delivery : Its nature as an emulsifier is leveraged to stabilize oil-in-water emulsions and microemulsions, which are common vehicles for poorly soluble drugs.[3][6] The formation of micelles allows for the solubilization of hydrophobic drug molecules within the micellar core, enhancing their apparent aqueous solubility and bioavailability.
-
Biotechnology and Antimicrobial Research : As a cationic surfactant, DTAC can interact with and disrupt negatively charged biological membranes. This property is exploited in its use as an antimicrobial agent and disinfectant.[3][22] In laboratory settings, it can be used as a cell permeabilizer or for the denaturation of proteins.[3]
-
Material Science : DTAC serves as a template or structure-directing agent in the synthesis of mesoporous materials like silica, where the micellar structures guide the deposition of the inorganic framework.
-
Chemical Synthesis : It is an effective phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic) by carrying one reactant across the phase boundary.[3][22]
Conclusion
Dodecyltrimethylammonium chloride is a versatile and powerful cationic surfactant whose utility is fundamentally governed by its physicochemical properties. A thorough understanding of its molecular structure, self-assembly into micelles (quantified by the CMC), and its behavior at interfaces provides the necessary foundation for its effective application. By employing rigorous experimental methods, such as conductometry and tensiometry, researchers can reliably characterize DTAC solutions to optimize formulations, design novel materials, and advance drug development efforts.
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